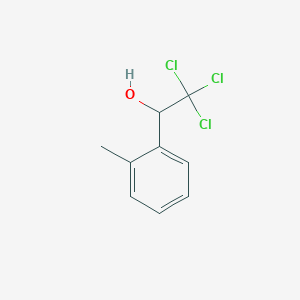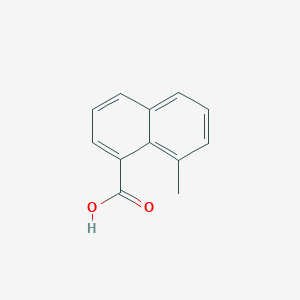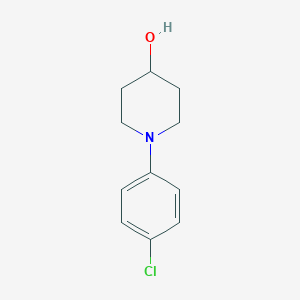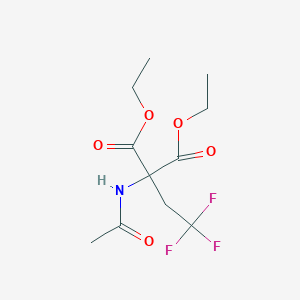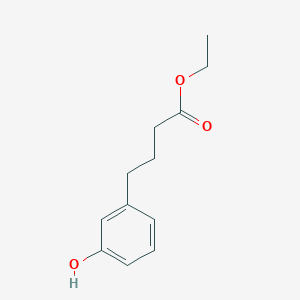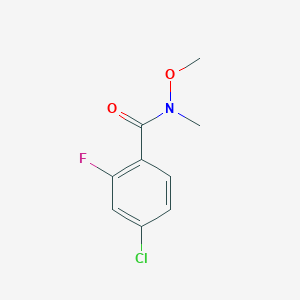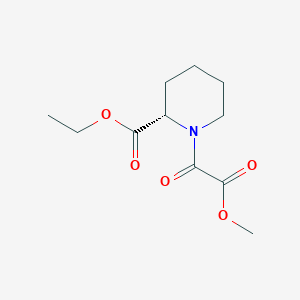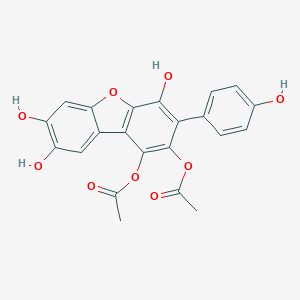
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
Overview
Description
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a natural product found in the edible mushroom Sarcodon leucopus . It has been found to have antioxidant effects in the DPPH scavenging assay with an IC50 of 28 μM, inhibits malondialdehyde (MDA) with an IC50 of 71 μM, and inhibits α-glucosidase with an IC50 of 6.22 μM .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzofuran core with multiple hydroxy and acetoxy substituents .Physical And Chemical Properties Analysis
The molecular weight of this compound is 424.4 g/mol . Other physical and chemical properties are not available in the literature I found.Scientific Research Applications
Chemical Constituents and Applications
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been isolated from various natural sources, demonstrating its significance in natural product chemistry. For instance, it is one of the phenolic constituents isolated from Basidiomycetes Boletopsis grisea, suggesting its potential role in natural chemical defense mechanisms (Ding, 2002).
Environmental and Biodegradation Studies
This compound has been studied in the context of environmental sciences, particularly in biodegradation processes. For example, research on Sphingomonas sp. strain RW1 demonstrates its ability to utilize compounds like dibenzofuran, which is structurally related to this compound, as sources of carbon and energy. This highlights its potential in bioremediation applications (Wittich et al., 1992).
Pharmaceutical Research
In pharmaceutical research, derivatives of dibenzofuran, which include the subject compound, have been explored for their therapeutic properties. For instance, research on benzofuro[3,2-f][1]benzopyrans, a class related to dibenzofurans, has revealed significant activities against drug-resistant strains of Mycobacterium tuberculosis (Prado et al., 2006).
Antitumor Potential
The antitumor potential of related benzofuran compounds has been a significant area of study. Research on various dihydrobenzofuran lignans and related compounds, which are structurally similar to this compound, has shown potential in inhibiting tubulin polymerization, a process crucial in cancer cell division (Pieters et al., 1999).
Mechanism of Action
Target of Action
The primary targets of BL V are Reactive Oxygen Species (ROS) , malondialdehyde (MDA) , and α-glucosidase . These targets play crucial roles in oxidative stress, lipid peroxidation, and carbohydrate metabolism respectively.
Mode of Action
BL V interacts with its targets through its potent antioxidant effects. It scavenges Reactive Oxygen Species (ROS), inhibits malondialdehyde (MDA), a product of lipid peroxidation, and inhibits α-glucosidase, an enzyme involved in carbohydrate digestion .
Biochemical Pathways
The action of BL V affects several biochemical pathways. By scavenging ROS, it impacts the oxidative stress pathway, reducing the damage caused by free radicals. Its inhibition of MDA affects the lipid peroxidation pathway, preventing the oxidative degradation of lipids. Lastly, by inhibiting α-glucosidase, it influences the carbohydrate digestion pathway, potentially slowing down the breakdown of carbohydrates into glucose .
Result of Action
The result of BL V’s action at the molecular and cellular level is a reduction in oxidative stress, a decrease in lipid peroxidation, and a potential slowing down of carbohydrate digestion. This can lead to a decrease in damage to cellular components caused by free radicals, a reduction in the degradation of lipids, and a potential moderation of blood glucose levels .
Biochemical Analysis
Biochemical Properties
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been shown to interact with various biomolecules. It exhibits antioxidant effects in the DPPH scavenging assay, with an IC50 of 28 μM . It also inhibits malondialdehyde (MDA), a marker of oxidative stress, with an IC50 of 71 μM . Furthermore, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, with an IC50 of 6.22 μM .
Cellular Effects
The effects of this compound on cells are primarily related to its antioxidant and enzyme inhibitory activities. By scavenging reactive oxygen species and inhibiting MDA, it can protect cells from oxidative damage . Its inhibition of α-glucosidase can influence cellular metabolism, particularly the breakdown and absorption of carbohydrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. Its antioxidant activity is likely due to its ability to donate electrons and neutralize reactive oxygen species . Its inhibitory effects on MDA and α-glucosidase suggest that it may bind to these molecules and interfere with their normal function .
Metabolic Pathways
Its inhibition of α-glucosidase suggests that it may interact with enzymes involved in carbohydrate metabolism .
properties
IUPAC Name |
[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDGKMVAYETOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



